![molecular formula C8H11N3O B1588313 1-(3-Methoxyphenyl)guanidine CAS No. 57004-60-1](/img/structure/B1588313.png)
1-(3-Methoxyphenyl)guanidine
Overview
Description
1-(3-Methoxyphenyl)guanidine is a compound with the molecular weight of 165.19 . It is a white to light-yellow powder or crystals . The IUPAC name for this compound is N-(3-methoxyphenyl)guanidine .
Molecular Structure Analysis
The molecular formula of 1-(3-Methoxyphenyl)guanidine is C8H11N3O . The InChI code for this compound is 1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) .Physical And Chemical Properties Analysis
1-(3-Methoxyphenyl)guanidine has a density of 1.2±0.1 g/cm3, a boiling point of 274.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Organocatalysis
“1-(3-Methoxyphenyl)guanidine” derivatives are valuable scaffolds in organocatalysis . They are used to catalyze various chemical reactions due to their ability to form stable bonds with both acids and bases. This dual functionality allows them to facilitate a wide range of transformations, making them versatile tools in synthetic organic chemistry.
Pharmaceuticals
The guanidine functionality is a key structure in many pharmaceuticals . It plays a crucial role in biological functions and can be found in a variety of drugs. The derivatives of “1-(3-Methoxyphenyl)guanidine” could potentially be used in the development of new medications, especially where the guanidine group is integral to the drug’s activity.
Natural Product Synthesis
Guanidines are present in many natural products, which are compounds produced by living organisms . The synthesis of these products often requires the introduction of a guanidine group. “1-(3-Methoxyphenyl)guanidine” can serve as a precursor or intermediate in the synthesis of complex natural products.
Biocidal Agents
Due to their unique properties, guanidine derivatives are used as biocidal agents . These compounds can inhibit the growth of or destroy harmful organisms and are used in various applications, from disinfectants to antiseptics.
Ligands in Coordination Chemistry
Guanidine derivatives can act as ligands, bonding to central metal atoms in coordination complexes . This application is significant in the field of inorganic chemistry, where “1-(3-Methoxyphenyl)guanidine” derivatives could be used to create new complexes with unique properties.
Sweeteners
Interestingly, some guanidine derivatives have been found to possess sweetening properties . While “1-(3-Methoxyphenyl)guanidine” itself may not be used as a sweetener, its structural analogs could be explored for their potential use in food additives.
Safety and Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426939 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)guanidine | |
CAS RN |
57004-60-1 | |
Record name | 1-(3-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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